molecular formula C10H6BrF5O2 B8470786 Perfluorophenyl 4-bromobutanoate

Perfluorophenyl 4-bromobutanoate

Cat. No.: B8470786
M. Wt: 333.05 g/mol
InChI Key: WBMIQBCBWZHXQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Perfluorophenyl 4-bromobutanoate is a useful research compound. Its molecular formula is C10H6BrF5O2 and its molecular weight is 333.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing perfluorophenyl 4-bromobutanoate?

The synthesis typically involves nucleophilic substitution or esterification reactions. For example, coupling 4-bromobutanoic acid derivatives with perfluorophenol under anhydrous conditions using catalysts like DCC (dicyclohexylcarbodiimide) or DMAP (4-dimethylaminopyridine). Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side reactions, such as hydrolysis of the bromo group. Characterization via 1H NMR^{1}\text{H NMR}, 19F NMR^{19}\text{F NMR}, and mass spectrometry is critical to confirm purity and structure .

Q. How should researchers handle and store this compound safely?

Follow GHS guidelines: use PPE (gloves, goggles, lab coats), store in a cool (<6°C), dry environment away from light and moisture, and avoid contact with oxidizing agents. Spill management requires inert absorbents (e.g., vermiculite) and proper disposal through certified waste handlers. Consult SDS sheets for specific hazards (e.g., skin/eye irritation) and regulatory databases like ECHA or CAMEO Chemicals for compliance .

Q. What analytical techniques are most effective for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : 19F NMR^{19}\text{F NMR} to confirm perfluorophenyl group integrity; 1H NMR^{1}\text{H NMR} for bromobutanoate chain analysis.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns (e.g., bromine’s 79Br^{79}\text{Br}/81Br^{81}\text{Br} signature).
  • Chromatography : HPLC or GC-MS to assess purity and detect trace impurities .

Advanced Research Questions

Q. How does the perfluorophenyl group influence the reactivity of 4-bromobutanoate in cross-coupling reactions?

The electron-withdrawing nature of the perfluorophenyl group lowers the LUMO energy of the molecule, enhancing electrophilicity at the bromine site. This facilitates nucleophilic substitution (e.g., Suzuki-Miyaura couplings) but may also increase susceptibility to hydrolysis. Computational studies (DFT) can model charge distribution, while kinetic experiments (e.g., varying aryl groups) quantify reactivity differences .

Q. What strategies resolve contradictions in reported pharmacokinetic data for perfluorinated compounds?

Use the PICOT framework to standardize variables:

  • Population : Compare species-specific metabolism (e.g., rats vs. humans).
  • Intervention : Control dosing regimens and administration routes.
  • Outcome : Harmonize analytical methods (e.g., LC-MS/MS for plasma concentration).
  • Time : Track elimination half-lives across studies. Meta-analyses should account for confounding factors like bioaccumulation potential and interspecies metabolic differences .

Q. How can this compound be applied in organic electronics?

The compound’s electron-deficient perfluorophenyl group can modulate charge transport in semiconductors. For example, incorporating it into π-conjugated systems (e.g., BTBT derivatives) may shift frontier orbital energies, enabling n-type semiconductor behavior. Device testing (e.g., OFETs) should evaluate mobility (μ\mu) and on/off ratios under controlled environmental conditions .

Q. What methodologies are recommended for studying the environmental persistence of this compound?

  • Degradation Studies : Expose the compound to UV light, microbial consortia, or hydrolytic conditions, and monitor degradation products via HRMS.
  • Ecotoxicology : Use Daphnia magna or algal bioassays to assess acute/chronic toxicity.
  • Regulatory Alignment : Align with EPA or OECD guidelines for data acceptance .

Q. How can isotopic labeling advance mechanistic studies of this compound?

Introduce 13C^{13}\text{C} or 18O^{18}\text{O} isotopes at specific positions (e.g., ester carbonyl) to trace metabolic pathways or reaction intermediates. For example, 19F^{19}\text{F}-labeling can track fluorinated byproducts in environmental matrices. Couple with imaging techniques (e.g., PET) for in vivo distribution studies .

Q. Methodological and Ethical Considerations

Q. How should researchers design experiments to minimize variability in synthetic yields?

  • DoE (Design of Experiments) : Optimize parameters (temperature, stoichiometry) via factorial designs.
  • In-line Monitoring : Use FTIR or Raman spectroscopy for real-time reaction tracking.
  • Replication : Perform triplicate runs and report mean ± SD for critical steps .

Q. What ethical guidelines apply to studies involving this compound?

  • Safety : Adhere to institutional protocols for hazardous chemical use (e.g., fume hoods, waste disposal).
  • Transparency : Disclose all synthetic byproducts and environmental risks in publications.
  • Compliance : Follow REACH and TSCA regulations for data reporting .

Q. How can large datasets from structural characterization be managed effectively?

  • Data Curation : Store raw NMR/MS files in repositories like Zenodo or Figshare.
  • Appendix vs. Main Text : Include processed data (e.g., spectra with annotated peaks) in the main text; relegate raw datasets to supplementary materials.
  • Metadata Standards : Use ISA-Tab format for experimental context .

Properties

Molecular Formula

C10H6BrF5O2

Molecular Weight

333.05 g/mol

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 4-bromobutanoate

InChI

InChI=1S/C10H6BrF5O2/c11-3-1-2-4(17)18-10-8(15)6(13)5(12)7(14)9(10)16/h1-3H2

InChI Key

WBMIQBCBWZHXQZ-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)CBr

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 4-bromobutyric acid (0.91 g, 5.4 mmol), pentafluorophenol (1.00 g, 5.4 mmol) and DMAP (0.13 g, 1.1 mmol) in CH2Cl2 (10 ml) cooled to 0° C. under nitrogen, N,N-dicyclohexylcarbodiimide (1.70 g, 8.1 mmol) was added in portions. After 1 h the reaction was slowly warmed to room temperature and stirred for 5 hours. The dicyclohexylurea was filtered off and the mother liquor was concentrated and purified by flash chromatography (n-Hexane/EtOAc 98:2) affording 4-bromobutyric acid pentafluorophenyl ester as a colourless oil (1.40 g, 78%). A mixture of 4-bromobutyric acid pentafluorophenyl ester (0.65 g, 1.9 mmol) and AgNO3 (0.83 g, 4.9 mmol) in CH3CN (8 ml) was warmed at 70° C. for 20 minutes at the microwave. The formed salts were filtered off, the solvent was concentrated and the residue purified by flash chromatography (n-Hexane/EtOAc 95:5) affording 4-nitrooxybutyric acid pentafluorophenyl ester as a clear oil (0.38 g, 62%).
Quantity
0.91 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0.13 g
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
N,N-dicyclohexylcarbodiimide
Quantity
1.7 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a mixture of pentafluorophenol (3.3 g, 17.96 mmol), 4-bromobutanoic acid (3.0 g, 17.96 mmol) and DMAP (0.440 g, 3.59 mmol) in CH2Cl2 (30 ml), cooled to 0° C., EDAC.HCl (5.2 g, 26.94 mmol) was added in portion. The mixture was then stirred at 0° C. for 30 minutes. Then it was gradually warmed to room temperature and stirred for 480 minutes. Then the mixture was diluted with NaH2PO4 aqueous (5%, 50 ml) and acidified with HCl 1N to pH 3-4. The organic phase was separated and the aqueous phase was extracted with CH2Cl2 (2×50 ml). The organic phase washed with brine, dried over Na2SO4 and evaporated to give an oil that was purified by flash chromatography (n-Hexane/EtOAc 98:2) to yield 4-bromobutanoic acid pentafluorophenyl ester (5.2 g, 86%) as a colorless oil.
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
0.44 g
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
NaH2PO4
Quantity
50 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.